molecular formula C23H23F2NO3 B1212550 1-[2,5-Difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol

1-[2,5-Difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol

Cat. No.: B1212550
M. Wt: 399.4 g/mol
InChI Key: RDRSHCINRMBIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2,5-difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol is an aromatic ether.

Scientific Research Applications

  • Photochromism in Mixed Crystals : Research on diarylethenes, which share structural similarities with the compound , demonstrates applications in photochromism. Mixed crystals composed of diarylethenes change color upon exposure to light of different wavelengths (Takami, Kuroki, & Irie, 2007).

  • Synthesis in Organic Chemistry : The compound is used in the synthesis of organic compounds such as bis-3-methyl-1-phenyl-1H-pyrazol-5-ols, demonstrating its utility in facilitating chemical reactions under specific conditions like ultrasound irradiation (Shabalala, Kerru, Maddila, Zyl, & Jonnalagadda, 2020).

  • Biocatalytic Synthesis of Chiral Intermediates : The compound is used in the biocatalytic synthesis of chiral intermediates, crucial for the creation of certain pharmaceuticals. For instance, it serves as a key intermediate in the synthesis of aprepitant (Ouyang, Wang, Huang, Cai, & He, 2013).

  • Enzymatic Synthesis Processes : Its relevance in enzymatic synthesis processes, especially in producing chiral alcohols, highlights its importance in pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).

  • Development of Polyamide Membranes : The compound is involved in the synthesis of aromatic polyamide membranes, which are used for processes like alcohol dehydration in pervaporation techniques (Lee, Wang, Teng, Liaw, & Lai, 1999).

  • Synthesis of Novel μ-Oxo-Bisantimony Aminoalkoxide : It's used in the preparation of novel compounds like μ-oxo-bisantimony aminoalkoxide, which has applications in the synthesis of cyclic urethane derivatives (Nomura, Kori, & Matsuda, 1985).

  • Carbon Dioxide Capture : This compound also plays a role in novel, water-free biphasic absorbents for efficient CO2 capture, showcasing its potential in environmental applications (Barzagli, Mani, & Peruzzini, 2017).

Properties

Molecular Formula

C23H23F2NO3

Molecular Weight

399.4 g/mol

IUPAC Name

1-[2,5-difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol

InChI

InChI=1S/C23H23F2NO3/c1-26-13-20(27)18-12-19(24)22(28-14-16-8-4-2-5-9-16)23(21(18)25)29-15-17-10-6-3-7-11-17/h2-12,20,26-27H,13-15H2,1H3

InChI Key

RDRSHCINRMBIOP-UHFFFAOYSA-N

SMILES

CNCC(C1=CC(=C(C(=C1F)OCC2=CC=CC=C2)OCC3=CC=CC=C3)F)O

Canonical SMILES

CNCC(C1=CC(=C(C(=C1F)OCC2=CC=CC=C2)OCC3=CC=CC=C3)F)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2,5-Difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol
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1-[2,5-Difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol
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1-[2,5-Difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol
Reactant of Route 4
1-[2,5-Difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol
Reactant of Route 5
1-[2,5-Difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol
Reactant of Route 6
1-[2,5-Difluoro-3,4-bis(phenylmethoxy)phenyl]-2-(methylamino)ethanol

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